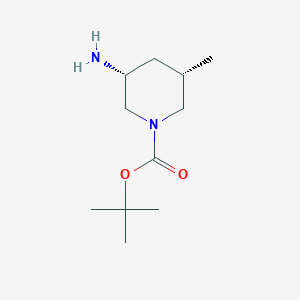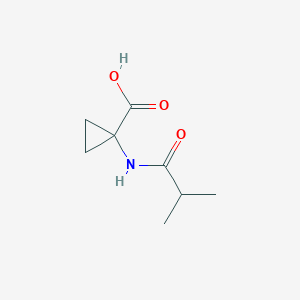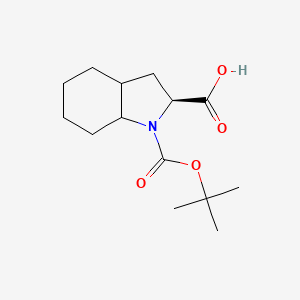
2-amino-3-cyclohexyl-N-methylpropanamide
Übersicht
Beschreibung
2-amino-3-cyclohexyl-N-methylpropanamide is a chemical compound with the molecular formula C10H20N2O . It is also known as Cyclohexanepropanamide .
Molecular Structure Analysis
The molecular structure of 2-amino-3-cyclohexyl-N-methylpropanamide contains a total of 33 bonds, including 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
2-amino-3-cyclohexyl-N-methylpropanamide has a molecular weight of 184.28 . It is an off-white solid . The compound should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology of Synthetic Opioids
Research has detailed the chemistry and pharmacology of novel synthetic opioid receptor agonists, particularly focusing on N-substituted benzamides and acetamides developed in the past. These compounds, including U-drugs and 4-aminocyclohexanols, have shown significant impact on drug markets due to their psychoactive effects. The study emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure early detection in toxicological samples. Understanding the stereochemistry of these compounds is crucial due to its significant effect on potency, highlighting the need for detection methods to consider configuration determination (Sharma et al., 2018).
Acrylamide in Food Processing
Acrylamide, a synthetic monomer with a broad range of industrial applications, including polymer production, has been extensively investigated due to its presence in heat-treated foods and potential health risks. Research has focused on its formation during food processing, particularly through the Maillard reaction, and strategies to mitigate its presence in foods. This review outlines analytical and mechanistic aspects of acrylamide formation and summarizes progress made by the food industry in mitigating its formation, emphasizing the role of food composition and processing conditions (Taeymans et al., 2004).
Environmental and Health Impact Assessments
The review on the environmental and health impacts of acrylamide in foods addresses its distribution, consumer exposure, and risk assessment. It discusses the challenges in reducing acrylamide content while maintaining food quality and safety. This research underscores the importance of understanding acrylamide's toxicological profile and developing effective strategies for reducing its dietary burden (Pedreschi, Mariotti, & Granby, 2014).
Advanced Polymeric Materials
The exploration of amino acid-based polymers for biomedical applications highlights the potential of poly(amino acid)s, such as poly(L-lysine) and poly(L-glutamic acid), in creating biocompatible and biodegradable materials. These polymers, including dendrimers and hyperbranched structures, offer promising platforms for drug and gene delivery systems due to their unique structural properties and functional versatility. This review emphasizes the need for further research into the synthesis, characterization, and application of these polymers in various biomedical contexts (Thompson & Scholz, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-amino-3-cyclohexyl-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFBACFYVCYJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-cyclohexyl-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)

![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)
![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)
![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)







![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)
![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)